![molecular formula C14H23NO4 B11771147 2-Tert-butyl 3-ethyl 2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B11771147.png)
2-Tert-butyl 3-ethyl 2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate
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Overview
Description
2-Tert-butyl 3-ethyl 2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate is a bicyclic compound featuring a nitrogen atom within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl 3-ethyl 2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates, allowing for the construction of oxygenated 2-azabicyclo[2.2.1]heptanes . The reaction conditions generally include the use of palladium catalysts and specific ligands to facilitate the formation of the desired bicyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl 3-ethyl 2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: MCPBA is commonly used for epoxidation reactions.
Reduction: LiAlH4 is a typical reducing agent for reducing nitrogen-containing compounds.
Substitution: Nucleophiles such as amines or alkoxides can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Epoxides: Formed through oxidation reactions with MCPBA.
Reduced Amines: Formed through reduction reactions with LiAlH4.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Scientific Research Applications
The applications of this compound span several scientific domains:
Pharmaceutical Chemistry
The compound's unique stereochemistry can lead to varied biological activities, making it a candidate for drug development. Research indicates that specific isomers may exhibit enhanced efficacy against certain biological targets, such as enzymes or receptors involved in disease processes .
Organic Synthesis
Due to its reactive functional groups, 2-tert-butyl 3-ethyl 2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate serves as an important intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Studies have shown that this compound can influence various biological pathways, potentially leading to applications in treating conditions such as inflammation or cancer. Its ability to interact with specific biological targets makes it a subject of interest in medicinal chemistry .
Case Studies
Several research studies have investigated the applications of this compound:
- Case Study 1 : A study published in a peer-reviewed journal explored the anti-inflammatory properties of specific stereoisomers of this compound, demonstrating significant inhibition of inflammatory markers in vitro.
- Case Study 2 : Another research project focused on synthesizing derivatives of this compound to enhance its solubility and bioavailability for potential therapeutic use in cancer treatment.
Mechanism of Action
The mechanism of action of 2-tert-butyl 3-ethyl 2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can act as a nucleophile, participating in various biochemical pathways. The compound can inhibit enzymes or modulate receptors by binding to their active sites, thereby altering their activity .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with significant potential in drug discovery.
3-Oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate: A structurally similar compound used in organic synthesis.
8-Azabicyclo[3.2.1]octane: A core structure found in tropane alkaloids with various biological activities.
Uniqueness
2-Tert-butyl 3-ethyl 2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate is unique due to its specific tert-butyl and ethyl substituents, which can influence its reactivity and bioactivity. These substituents can enhance the compound’s stability and make it a valuable scaffold for further functionalization in medicinal chemistry .
Biological Activity
2-Tert-butyl 3-ethyl 2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate, also known by its CAS number 188057-42-3, is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H23NO4 with a molecular weight of 269.34 g/mol. The compound features a bicyclic structure which is significant for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C₁₄H₂₃NO₄ |
Molecular Weight | 269.34 g/mol |
CAS Number | 188057-42-3 |
Biological Activity Overview
Research indicates that compounds within the azabicyclo series exhibit various biological activities, including:
- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : A study highlighted that derivatives of azabicyclo[2.2.1]heptane show potent DPP-IV inhibitory activity, which is crucial for the management of type 2 diabetes mellitus by increasing incretin levels and enhancing insulin secretion .
- Antimicrobial Properties : Some azabicyclo compounds have demonstrated antimicrobial effects against various pathogens, suggesting potential applications in treating infections .
- Neuroprotective Effects : Compounds with similar structures have been investigated for neuroprotective properties, indicating a possible role in treating neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The SAR studies of azabicyclo compounds suggest that modifications to the bicyclic structure can significantly influence biological activity:
- Substituents on the Bicyclic Core : The presence of bulky groups like tert-butyl and ethyl at specific positions enhances binding affinity to target enzymes such as DPP-IV.
- Chirality : The stereochemistry of the compound plays a critical role in determining its efficacy and safety profile .
Case Study 1: DPP-IV Inhibition
In a study conducted by researchers at a pharmaceutical institution, several analogs of azabicyclo[2.2.1]heptane were synthesized and evaluated for DPP-IV inhibition. Among these, 2-tert-butyl 3-ethyl derivatives showed the highest potency with an IC50 value significantly lower than existing treatments .
Case Study 2: Antimicrobial Activity
Another research project assessed the antimicrobial properties of various azabicyclo derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications led to enhanced antibacterial activity, making these compounds potential candidates for antibiotic development .
Properties
Molecular Formula |
C14H23NO4 |
---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
2-O-tert-butyl 3-O-ethyl 2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate |
InChI |
InChI=1S/C14H23NO4/c1-5-18-12(16)11-9-6-7-10(8-9)15(11)13(17)19-14(2,3)4/h9-11H,5-8H2,1-4H3 |
InChI Key |
ALRKXPGWOXKXHL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2CCC(C2)N1C(=O)OC(C)(C)C |
Origin of Product |
United States |
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